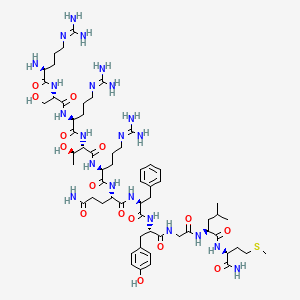
Hemokinin 1 (mouse)
描述
小鼠血激肽 1 属于速激肽家族肽类,该家族肽类以其在神经传递和免疫反应调节中的作用而闻名。小鼠血激肽 1 由 Tac4 基因编码,已证明可与神经激肽 1 受体结合,与 P 物质类似。这种肽参与各种生理过程,包括疼痛传递、应激反应和炎症 .
准备方法
合成路线和反应条件: 小鼠血激肽 1 可以使用固相肽合成 (SPPS) 合成,这是一种常用的肽生产方法。合成涉及将受保护的氨基酸按顺序添加到固定在固体树脂上的生长肽链上。反应条件通常包括使用偶联试剂,如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键形成。肽链组装完成后,最终产物通过三氟乙酸 (TFA)、水和清除剂的混合物从树脂上裂解并脱保护 .
工业生产方法: 虽然关于小鼠血激肽 1 的工业生产信息有限,但大规模肽合成的原理可以适用。这包括优化 SPPS 过程以获得更高的产量和纯度,使用自动肽合成仪,以及使用高效液相色谱 (HPLC) 进行纯化 .
化学反应分析
反应类型: 小鼠血激肽 1 在其合成过程中主要经历肽键形成和裂解反应。此外,它可以参与受体-配体相互作用,这对其生物活性至关重要 .
常用试剂和条件:
偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),羟基苯并三唑 (HOBt)
裂解试剂: 三氟乙酸 (TFA),水,清除剂(例如,三异丙基硅烷)
纯化: 高效液相色谱 (HPLC)
科学研究应用
小鼠血激肽 1 具有广泛的科学研究应用:
化学: 用作研究肽合成和受体-配体相互作用的模型肽。
生物学: 研究其在免疫细胞发育、炎症和疼痛传递中的作用。
医学: 探索其作为关节炎、慢性疼痛和应激相关疾病等疾病的潜在治疗靶点。
工业: 用于开发基于肽的药物和诊断工具
作用机制
小鼠血激肽 1 通过与神经激肽 1 受体(一种 G 蛋白偶联受体)结合来发挥其作用。这种结合触发一系列细胞内信号通路,导致各种细胞反应的激活。小鼠血激肽 1 通过其与神经激肽 1 受体和其他尚未确定的靶标的相互作用,参与调节疼痛传递、应激反应和炎症 .
相似化合物的比较
小鼠血激肽 1 与 P 物质(速激肽家族的另一个成员)在功能和免疫学方面具有相似性。这两种肽都与神经激肽 1 受体结合,并在疼痛传递和炎症中发挥作用。与 P 物质相比,小鼠血激肽 1 具有不同的结合位点和信号通路,使其在生物学效应方面独一无二 .
类似化合物:
- P 物质
- 神经激肽 A
- 神经激肽 B
生物活性
Hemokinin 1 (HK-1), a tachykinin peptide derived from the Tac4 gene, is a significant endogenous molecule in mice, exhibiting various biological activities primarily through its interaction with the neurokinin-1 (NK1) receptor. This article provides a comprehensive overview of the biological activity of HK-1, including its pharmacological properties, physiological roles, and implications in stress and pain modulation.
Overview of Hemokinin 1
Chemical Structure and Properties:
- Molecular Formula: C61H100N22O15S
- CAS Number: 208041-90-1
- Alternative Names: HK-1, HEK-1
HK-1 is structurally similar to substance P, another tachykinin, and acts as a high-affinity agonist at the NK1 receptor with a binding affinity () of 0.175 nM for NK1 and 560 nM for NK2 receptors . This specificity highlights its potential therapeutic applications.
Biological Activities
1. Role in Pain and Stress Responses:
HK-1 plays a critical role in mediating pain and stress responses. Research indicates that HK-1 is involved in acute stress reactions and pain transmission. In studies utilizing Tac4 gene-deleted mice, it was observed that HK-1 deficiency resulted in reduced stress-induced mechanical hyperalgesia, suggesting its involvement in pain modulation under stress conditions .
2. Immunological Functions:
HK-1 has been shown to have proliferative and anti-apoptotic effects on B-cells in vitro, indicating its role in immune regulation . It is also implicated in hematopoiesis, particularly in the regulation of B lymphopoiesis .
3. Behavioral Implications:
Behavioral studies have demonstrated that HK-1 influences anxiety and depression-like behaviors. In male HK-1-deficient mice, higher baseline anxiety levels were noted compared to wild-type counterparts, emphasizing the importance of HK-1 in mood regulation .
Study 1: Chronic Restraint Stress-Induced Pain
In a study investigating chronic restraint stress, HK-1 was identified as a mediator of stress-induced pain behaviors. The research utilized both male and female Tac4 knockout mice to assess behavioral changes under stress conditions. The findings revealed significant differences in pain sensitivity between sexes, with females exhibiting more pronounced behavioral alterations than males .
Study 2: Hemokinin 1 and Immune Response
Another study focused on the immunological role of HK-1 demonstrated its capacity to enhance B-cell proliferation. This was particularly significant for understanding how HK-1 could be leveraged in therapies aimed at enhancing immune responses or treating immunodeficiencies .
Data Tables
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15S/c1-32(2)27-42(55(95)76-38(49(64)89)22-26-99-4)75-47(88)30-74-51(91)43(29-35-16-18-36(86)19-17-35)80-56(96)44(28-34-11-6-5-7-12-34)81-53(93)41(20-21-46(63)87)78-52(92)39(14-9-24-72-60(67)68)79-58(98)48(33(3)85)83-54(94)40(15-10-25-73-61(69)70)77-57(97)45(31-84)82-50(90)37(62)13-8-23-71-59(65)66/h5-7,11-12,16-19,32-33,37-45,48,84-86H,8-10,13-15,20-31,62H2,1-4H3,(H2,63,87)(H2,64,89)(H,74,91)(H,75,88)(H,76,95)(H,77,97)(H,78,92)(H,79,98)(H,80,96)(H,81,93)(H,82,90)(H,83,94)(H4,65,66,71)(H4,67,68,72)(H4,69,70,73)/t33-,37+,38+,39+,40+,41+,42+,43+,44+,45+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEMZLDJFVRY-RULPZMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















